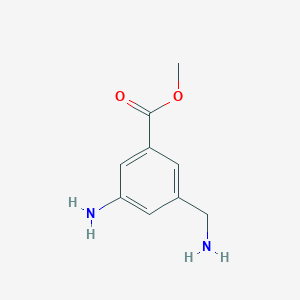
Methyl 3-amino-5-(aminomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-(aminomethyl)benzoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Methyl 3-amino-5-(aminomethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects:
- Antibiotic Development : The compound is utilized in the synthesis of antibiotics based on quinoline and indole structures, which are essential in treating bacterial infections .
- Anticancer Research : Its derivatives have been studied for antiproliferative activity against cancer cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxic effects on pancreatic cancer cell lines .
Agrochemical Applications
In agrochemistry, this compound is employed as an intermediate for synthesizing various pesticides and herbicides. Its ability to modify biological activity makes it valuable for developing targeted agricultural chemicals that enhance crop protection while minimizing environmental impact.
Organic Synthesis
This compound is a versatile building block in organic synthesis:
- Synthesis of Dyes : It acts as an intermediate in the production of various dyes, contributing to the colorant industry .
- Polymer Chemistry : The compound is used in synthesizing specialty polyamides and as a chain extender in polyurethane production, enhancing material properties for industrial applications .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed promising results in inhibiting the growth of pancreatic cancer cells. The compound exhibited IC50 values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating potent anticancer properties .
Case Study 2: Synthesis of Agrochemicals
Research into the synthesis of agrochemicals using this compound highlighted its role as a precursor for developing novel herbicides that target specific weed species while being safe for crops. This application underscores the compound's potential to contribute to sustainable agricultural practices.
Data Table: Applications Overview
| Application Area | Specific Uses | Example Compounds/Products |
|---|---|---|
| Pharmaceuticals | Antibiotics, anticancer agents | Quinoline derivatives |
| Agrochemicals | Pesticides, herbicides | Targeted crop protection |
| Organic Synthesis | Dyes, polymers | Specialty polyamides |
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl 3-amino-5-(aminomethyl)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5,10-11H2,1H3 |
InChI-Schlüssel |
QFQRXZGRUWNIKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)CN)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













